2-(4-Hexyloxybenzoyl)oxazole
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Overview
Description
2-(4-Hexyloxybenzoyl)oxazole: is an organic compound with the molecular formula C16H19NO3. It is characterized by the presence of an oxazole ring attached to a benzoyl group, which is further substituted with a hexyloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
2-(4-Hexyloxybenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to bind readily with various enzymes and receptors in biological systems via numerous non-covalent interactions . .
Mode of Action
Oxazole derivatives are known for their wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These actions suggest that oxazole derivatives interact with their targets, causing changes that lead to these effects.
Biochemical Pathways
Oxazole derivatives have been used against various diseases, indicating that they affect multiple biochemical pathways .
Result of Action
The wide range of biological actions associated with oxazole derivatives suggests that they have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hexyloxybenzoyl)oxazole typically involves the following steps:
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Formation of the Benzoyl Intermediate: : The initial step involves the preparation of 4-hexyloxybenzoyl chloride from 4-hexyloxybenzoic acid. This is achieved by reacting the acid with thionyl chloride (SOCl2) under reflux conditions.
C6H13OC6H4COOH+SOCl2→C6H13OC6H4COCl+SO2+HCl
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Cyclization to Form Oxazole: : The benzoyl chloride intermediate is then reacted with 2-amino-2-oxazoline in the presence of a base such as triethylamine (TEA) to form the oxazole ring.
C6H13OC6H4COCl+C3H4N2O→C16H19NO3+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hexyloxybenzoyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or oxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted oxazoles.
Scientific Research Applications
2-(4-Hexyloxybenzoyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Comparison with Similar Compounds
2-(4-Hexyloxybenzoyl)oxazole can be compared with other benzoyl-substituted oxazoles:
2-(4-Methoxybenzoyl)oxazole: Similar structure but with a methoxy group instead of a hexyloxy group, leading to different solubility and reactivity.
2-(4-Ethoxybenzoyl)oxazole: Contains an ethoxy group, which affects its physical and chemical properties compared to the hexyloxy derivative.
The uniqueness of this compound lies in its hexyloxy group, which imparts specific hydrophobic characteristics and influences its interactions in various chemical and biological systems.
Properties
IUPAC Name |
(4-hexoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-3-4-5-11-19-14-8-6-13(7-9-14)15(18)16-17-10-12-20-16/h6-10,12H,2-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBGAGAFHVHILW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642101 |
Source
|
Record name | [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-29-7 |
Source
|
Record name | [4-(Hexyloxy)phenyl]-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Hexyloxy)phenyl](1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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